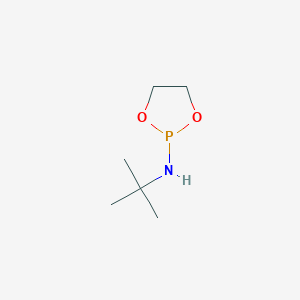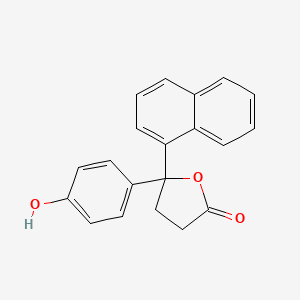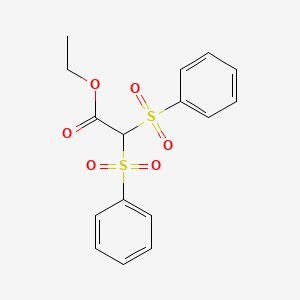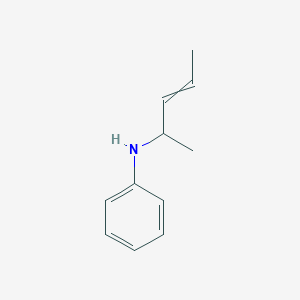
N-tert-Butyl-1,3,2-dioxaphospholan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butyl-1,3,2-dioxaphospholan-2-amine is an organic compound that features a unique structure with a phosphorus atom bonded to an amine group and a tert-butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-1,3,2-dioxaphospholan-2-amine typically involves the reaction of tert-butylamine with a suitable phosphorus-containing precursor. One common method involves the use of di-tert-butyl dicarbonate and nitriles catalyzed by copper(II) triflate (Cu(OTf)2) under solvent-free conditions at room temperature . This method provides a high yield and is efficient for producing the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions
N-tert-Butyl-1,3,2-dioxaphospholan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound 2-oxide.
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: The major product formed is this compound 2-oxide.
Substitution: The products depend on the substituents introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
N-tert-Butyl-1,3,2-dioxaphospholan-2-amine has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-tert-Butyl-1,3,2-dioxaphospholan-2-amine involves its interaction with molecular targets through its amine and phosphorus groups. These interactions can lead to the formation of stable complexes or the modification of biological molecules. The exact pathways and targets depend on the specific application and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
N-tert-Butyl-1,3,2-dioxaphospholan-2-amine is unique due to its specific combination of a tert-butyl group and a phosphorus-containing ring structure. This combination imparts distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
51439-10-2 |
|---|---|
Molekularformel |
C6H14NO2P |
Molekulargewicht |
163.15 g/mol |
IUPAC-Name |
N-tert-butyl-1,3,2-dioxaphospholan-2-amine |
InChI |
InChI=1S/C6H14NO2P/c1-6(2,3)7-10-8-4-5-9-10/h7H,4-5H2,1-3H3 |
InChI-Schlüssel |
YLFJUGYTWQTCCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NP1OCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,5'-[1,3]oxazolidine]](/img/structure/B14660578.png)




![{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14660610.png)


